molecular formula C18H16F3N3O2 B2885094 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2034388-57-1

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No. B2885094
CAS RN: 2034388-57-1
M. Wt: 363.34
InChI Key: BEAQCDRXTNXFDU-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide and its derivatives show promise in the development of novel therapeutics. For instance, one study describes the design, synthesis, and biological evaluation of a related compound, highlighting its role as a histone deacetylase (HDAC) inhibitor with potential anticancer properties (Zhou et al., 2008). Such inhibitors can block cancer cell proliferation and induce cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and the potential for clinical applications.

Synthetic Chemistry

Research into the synthesis and characterization of compounds structurally similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide contributes to advancements in synthetic methods. A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances introduces a method for the effective separation and analysis of these compounds, suggesting improvements in quality control processes for pharmaceuticals (Ye et al., 2012).

Materials Science

The unique structural features of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide derivatives find applications in materials science, particularly in the development of luminescent materials. For example, compounds featuring pyridyl substituted benzamides exhibit aggregation-enhanced emission and respond to multiple stimuli, which could be utilized in the development of novel optical materials and sensors (Srivastava et al., 2017).

Analytical Chemistry

The synthesis of heterobifunctional coupling agents, including compounds related to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide, demonstrates their importance in facilitating chemoselective conjugation of proteins and enzymes. This is critical for the development of bioconjugates for use in drug delivery and diagnostic applications (Reddy et al., 2005).

properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)14-5-3-13(4-6-14)17(26)23-11-12-7-8-22-15(10-12)24-9-1-2-16(24)25/h3-8,10H,1-2,9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAQCDRXTNXFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(trifluoromethyl)benzamide

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